molecular formula C11H15ClN2O B6042563 Urea, N-(2-chlorophenyl)-N'-(1,1-dimethylethyl)- CAS No. 62635-48-7

Urea, N-(2-chlorophenyl)-N'-(1,1-dimethylethyl)-

Cat. No.: B6042563
CAS No.: 62635-48-7
M. Wt: 226.70 g/mol
InChI Key: TTWBCQZWXYZBBB-UHFFFAOYSA-N
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Description

Urea, N-(2-chlorophenyl)-N’-(1,1-dimethylethyl)- is an organic compound that belongs to the class of ureas Ureas are characterized by the presence of a carbonyl group attached to two amine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of urea, N-(2-chlorophenyl)-N’-(1,1-dimethylethyl)- typically involves the reaction of 2-chloroaniline with tert-butyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control the reaction parameters precisely. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can participate in substitution reactions, where the chlorine atom is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

    Oxidation: Formation of corresponding urea derivatives with oxidized functional groups.

    Reduction: Formation of reduced urea derivatives.

    Substitution: Formation of substituted urea derivatives with new functional groups replacing the chlorine atom.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in chemical reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of urea, N-(2-chlorophenyl)-N’-(1,1-dimethylethyl)- depends on its interaction with molecular targets. It may inhibit specific enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways involved can vary based on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • Urea, N-(2-chlorophenyl)-N’-(1-methylpropyl)-
  • Urea, N-(2-chlorophenyl)-N’-(1,1-dimethylpropyl)-
  • Urea, N-(2-chlorophenyl)-N’-(1,1-dimethylbutyl)-

Uniqueness

Urea, N-(2-chlorophenyl)-N’-(1,1-dimethylethyl)- is unique due to the presence of the 1,1-dimethylethyl group, which can influence its steric and electronic properties

Properties

IUPAC Name

1-tert-butyl-3-(2-chlorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2O/c1-11(2,3)14-10(15)13-9-7-5-4-6-8(9)12/h4-7H,1-3H3,(H2,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTWBCQZWXYZBBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)NC1=CC=CC=C1Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80211677
Record name Urea, N-(2-chlorophenyl)-N'-(1,1-dimethylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80211677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62635-48-7
Record name Urea, N-(2-chlorophenyl)-N'-(1,1-dimethylethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062635487
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Urea, N-(2-chlorophenyl)-N'-(1,1-dimethylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80211677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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